

# literature review of ethyl 3-methyl-1H-pyrazole-4-carboxylate research

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## Compound of Interest

Compound Name: **ethyl 3-methyl-1H-pyrazole-4-carboxylate**

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An In-Depth Technical Guide to the Research Landscape of **Ethyl 3-Methyl-1H-pyrazole-4-carboxylate**

## Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.<sup>[1]</sup> Within this privileged scaffold, **ethyl 3-methyl-1H-pyrazole-4-carboxylate** emerges as a pivotal and versatile building block. Its unique arrangement of functional groups—a reactive ester, a nucleophilic nitrogen, and an accessible C5 position—provides a rich platform for synthetic diversification. This guide offers a comprehensive review of the literature surrounding this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its chemical reactivity as a precursor to complex derivatives, and extensively survey the broad spectrum of biological activities exhibited by its progeny, including anti-inflammatory, anticancer, and antimicrobial properties.<sup>[2][3]</sup> The discussion is grounded in field-proven insights, supported by detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to elucidate the causality behind experimental design and structure-activity relationships.

## The Pyrazole Core: A Privileged Scaffold in Drug Discovery

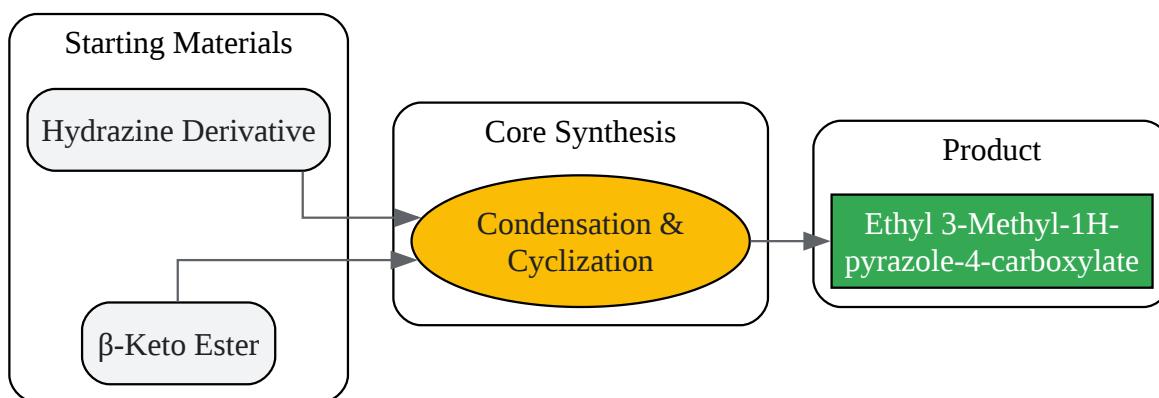
The five-membered aromatic pyrazole ring, containing two adjacent nitrogen atoms, is a recurring motif in a vast number of biologically active compounds.<sup>[4]</sup> Its structural features allow it to act as a bioisostere for other functional groups and to engage in critical hydrogen bonding and  $\pi$ - $\pi$  stacking interactions with biological targets.<sup>[2]</sup> Marketed drugs such as Celecoxib (an anti-inflammatory COX-2 inhibitor) and Lonazolac (an analgesic) feature the pyrazole core, underscoring its therapeutic relevance.<sup>[1]</sup> **Ethyl 3-methyl-1H-pyrazole-4-carboxylate** serves as a highly valuable starting material, providing a pre-functionalized and readily diversifiable template for constructing libraries of novel therapeutic candidates.<sup>[5]</sup>

## Synthesis and Chemical Properties

While numerous methods exist for the synthesis of the pyrazole ring, a common approach involves the condensation of a  $\beta$ -dicarbonyl compound (or its equivalent) with a hydrazine derivative.<sup>[6]</sup> **Ethyl 3-methyl-1H-pyrazole-4-carboxylate** (molecular weight: 154.17 g/mol) is typically a solid at room temperature with a melting point of 51-55 °C.<sup>[7]</sup>

## General Synthetic Workflow

The synthesis of pyrazole esters often follows a well-established pathway. The diagram below illustrates a generalized workflow for the synthesis of substituted pyrazoles, which can be adapted for the title compound.

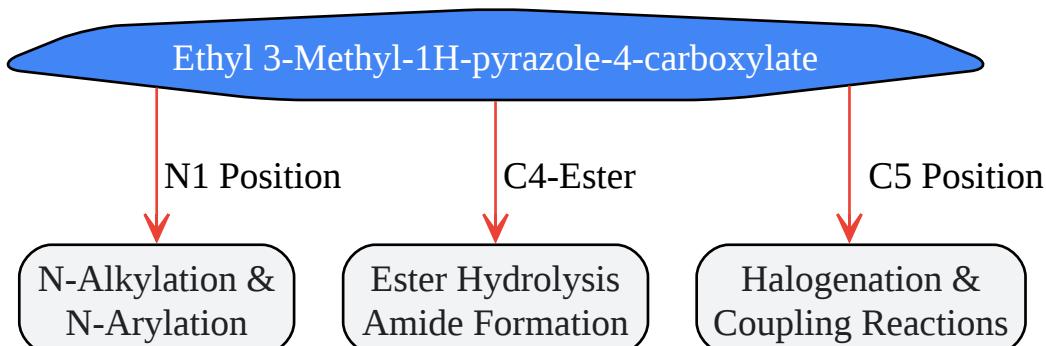


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Caption: Generalized workflow for pyrazole ester synthesis.

# Chemical Reactivity and Derivatization Strategies

The true value of **ethyl 3-methyl-1H-pyrazole-4-carboxylate** lies in its capacity for extensive chemical modification at multiple sites, enabling the exploration of vast chemical space.



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Caption: Key reaction sites for derivatization.

## Modification at the N1 Position: N-Alkylation

The pyrazole ring's NH proton is acidic and can be readily deprotonated with a suitable base, followed by quenching with an electrophile. This N-alkylation is a fundamental strategy for introducing diverse side chains that can modulate a compound's pharmacokinetic properties and target engagement.[8]

Experimental Protocol: N-Ethylation of **Ethyl 3-methyl-1H-pyrazole-4-carboxylate**[8]

- Preparation: To a solution of **ethyl 3-methyl-1H-pyrazole-4-carboxylate** (1.00 g, 6.49 mmol) in anhydrous DMF (10 mL) at 0 °C, add sodium hydride (NaH, 60% in mineral oil; 0.300 g, 7.50 mmol) portion-wise.
- Stirring: Stir the reaction mixture for 5 minutes at 0 °C to ensure complete deprotonation.
- Alkylation: Add iodoethane (0.60 mL, 7.42 mmol) to the mixture.
- Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

- **Work-up & Purification:** Quench the reaction with water, extract with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the residue via column chromatography to yield the N-ethylated product.

**Rationale:** The use of a strong, non-nucleophilic base like NaH ensures efficient deprotonation of the pyrazole nitrogen without competing side reactions. DMF is an ideal polar aperiodic solvent that dissolves the reactants and facilitates the SN2 reaction.

## Modification of the Ester Group

The ethyl ester at the C4 position is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of carboxamides. This amide bond is a common feature in many drug molecules, offering metabolic stability and the ability to form key hydrogen bonds with protein targets.<sup>[3]</sup>

## Functionalization of the Pyrazole Ring

The pyrazole ring itself can be functionalized. For example, the C5 position can undergo electrophilic substitution. Furthermore, derivatives such as amino-pyrazoles can be diazotized and coupled with active methylene compounds to generate fused heterocyclic systems, significantly expanding the structural diversity and potential biological activity.<sup>[9]</sup> The Vilsmeier-Haack reaction is also a useful tool for formylating the pyrazole ring, introducing a functional group for further elaboration.<sup>[10]</sup>

## Applications in Medicinal Chemistry and Drug Discovery

Derivatives of **ethyl 3-methyl-1H-pyrazole-4-carboxylate** have demonstrated a remarkable breadth of biological activities, positioning them as promising leads in multiple therapeutic areas.

## Anti-inflammatory and Analgesic Activity

The pyrazole scaffold is well-established in the field of anti-inflammatory agents. Numerous studies have reported novel derivatives with potent activity. For instance, a series of ethyl-5-

amino-3-methylthio-1H-pyrazole-4-carboxylates showed significant analgesic and anti-inflammatory effects in murine models, with some compounds exhibiting a better safety profile (lower ulcerogenic index) than the standard drug, diclofenac.[2][11]

Compound ID	Analgesic Activity (% Inhibition)	Anti-inflammatory Activity (% Inhibition)	Ulcerogenic Index	Reference
3a	Significant	Significant	0.9 - 1.12	[11]
3c	Significant	Significant	0.9 - 1.12	[11]
3d	Significant	Significant	0.9 - 1.12	[11]
Diclofenac	Standard	Standard	3.10	[11]
4c	Most Active in Series	Most Active in Series	Mild	[12]

Note:

"Significant" indicates activity comparable to the standard drug at the tested dose (25 mg/kg).

## Anticancer Activity

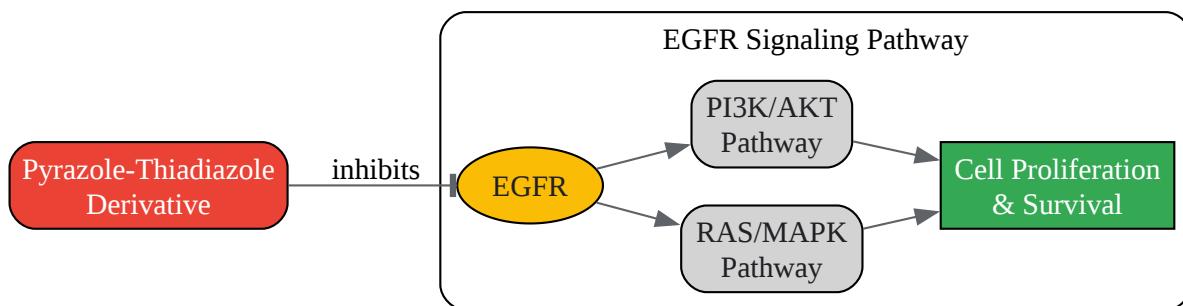
The development of novel anticancer agents is a major focus of pyrazole chemistry. Derivatives have been shown to inhibit cancer cell proliferation, migration, and angiogenesis through various mechanisms of action.[4][13]

Mechanisms of Action:

- **Tubulin Polymerization Inhibition:** Several 3,4-diaryl pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism shared with successful

chemotherapy drugs like paclitaxel.[4][14]

- Kinase Inhibition: Pyrazole-based compounds have been developed as inhibitors of key signaling kinases in cancer, such as Epidermal Growth Factor Receptor (EGFR).[15] The inhibition of these pathways can halt uncontrolled cell growth.
- Induction of Apoptosis: Many cytotoxic pyrazole derivatives exert their effect by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.[14]



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Caption: Inhibition of the EGFR pathway by pyrazole derivatives.[15]

Summary of Anticancer Activity:

Derivative Class	Cancer Cell Line(s)	Mechanism/Tar get	IC50 / Activity	Reference
GeGe-3	PC3, SKMEL-28, A549, etc.	Anti-angiogenic, DMPK1, Calreticulin	~10 $\mu$ M range	[13]
1,3-diarylpyrazoles	MeT-5a, SPC212, A549	PI3K/AKT, MAPK/ERK pathways	Potent antiproliferative	[4]
Pyrazole-Thiadiazole Hybrids	A549, HCT116	EGFR Inhibition	Not specified	[15]
1-aryl-1H-pyrazole-fused curcumin	MDA-MB231, HepG2	Tubulin Polymerization Inhibition	3.64 - 16.13 $\mu$ M	[4]

## Antimicrobial Activity

With the rise of drug-resistant pathogens, there is a critical need for new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[3] For example, a series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were synthesized and evaluated for their antimicrobial properties.[16] One derivative, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, was found to be more active against the fungus *C. parapsilosis* than the standard drug fluconazole.[16]

Compound ID	Organism	MIC ( $\mu$ mol/mL)	Reference Drug	MIC ( $\mu$ mol/mL)	Reference
21	<i>E. coli</i>	0.038	Ampicillin	0.033	[16]
21	<i>P. aeruginosa</i>	0.067	Ampicillin	0.067	[16]
16	<i>C. parapsilosis</i>	0.015	Fluconazole	0.020	[16]

## Conclusion and Future Outlook

**Ethyl 3-methyl-1H-pyrazole-4-carboxylate** is unequivocally a high-value scaffold for the synthesis of biologically active molecules. The literature robustly supports its role as a versatile starting material for developing compounds with potent anti-inflammatory, anticancer, and antimicrobial activities. The ease of diversification at multiple positions on the molecule allows for fine-tuning of structure-activity relationships and optimization of pharmacokinetic profiles. Future research will likely focus on creating more complex, multi-target ligands, exploring novel fused heterocyclic systems, and employing computational methods to rationally design next-generation pyrazole-based therapeutics. The continued exploration of this chemical space holds significant promise for addressing unmet needs in human and agricultural medicine.[\[5\]](#)

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